N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide
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Overview
Description
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide is a complex organic compound that features a thiophene ring, a hydroxyethyl group, and a benzenesulfonamide moiety
Mechanism of Action
Mode of Action
Thiophene derivatives are known to undergo various electrophilic, nucleophilic, and radical reactions leading to substitution on the thiophene ring . These reactions could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their electrophilic, nucleophilic, and radical substitution reactions . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide. For instance, the compound’s solubility in different solvents could affect its absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3-methylbenzenesulfonyl chloride with 2-aminoethanol to form the intermediate N-(2-hydroxyethyl)-3-methylbenzenesulfonamide. This intermediate is then reacted with thiophene-3-carbaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like bromine (Br2) for electrophilic substitution and sodium hydride (NaH) for nucleophilic substitution are commonly employed.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanocomposites.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide
- N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-phenoxypropanamide
- N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide
Uniqueness
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxyethyl group and a thiophene ring allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c1-10-3-2-4-12(7-10)19(16,17)14-8-13(15)11-5-6-18-9-11/h2-7,9,13-15H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEBVJCQPWJLFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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